N-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine
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Overview
Description
N-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine is a complex organic compound characterized by the presence of fluorinated phenyl groups and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine typically involves multiple steps, starting with the preparation of the bis(4-fluorophenyl)methylthio intermediate. This intermediate is then reacted with appropriate amines under controlled conditions to yield the final product. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents such as dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions may involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine: Similar structure but with a methoxy group instead of a thioether linkage.
N-(2-(Bis(4-chlorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine: Similar structure with chlorinated phenyl groups.
Uniqueness
N-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine is unique due to the presence of fluorinated phenyl groups and a thioether linkage, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
146931-13-7 |
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Molecular Formula |
C24H25F2NS |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C25H24F5NS/c1-31(14-13-18-3-2-4-21(17-18)25(28,29)30)15-16-32-24(19-5-9-22(26)10-6-19)20-7-11-23(27)12-8-20/h2-12,17,24H,13-16H2,1H3 |
InChI Key |
RTRUBGIMENCJJK-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=CC=C1)C(F)(F)F)CCSC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Canonical SMILES |
CN(CCC1=CC(=CC=C1)C(F)(F)F)CCSC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Synonyms |
N-(2-(bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine VUF 4576 VUF-4576 |
Origin of Product |
United States |
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